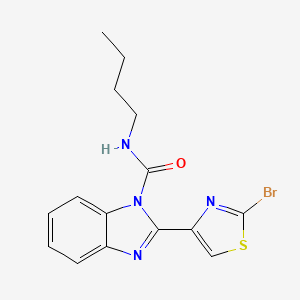
2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a bromothiazole moiety enhances the compound’s potential for various applications, particularly in the fields of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromothiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Applications De Recherche Scientifique
2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, it is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromothiazole moiety may enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
- 2-(2-Fluorothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
- 2-(2-Methylthiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
Uniqueness
The presence of the bromine atom in 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding properties, potentially enhancing its biological activity and selectivity .
Propriétés
Numéro CAS |
61677-75-6 |
|---|---|
Formule moléculaire |
C15H15BrN4OS |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C15H15BrN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21) |
Clé InChI |
BRGSXAGVAPQVIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




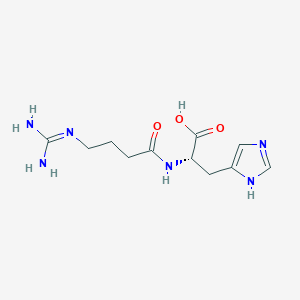
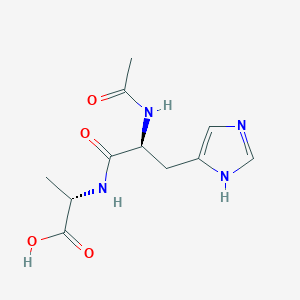

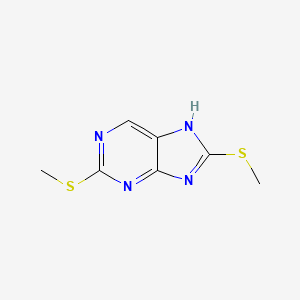
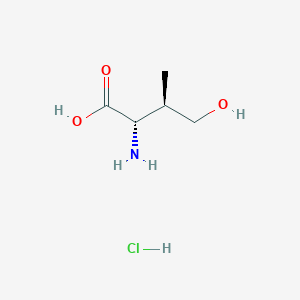

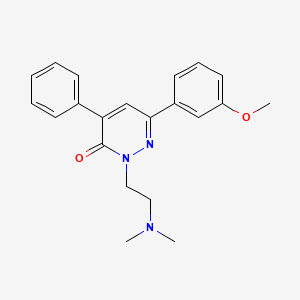
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
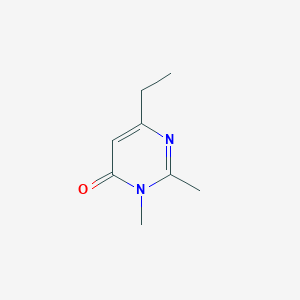
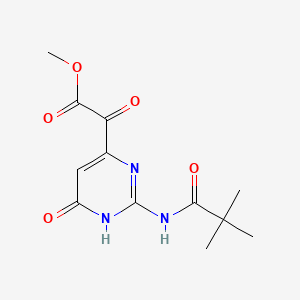
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
